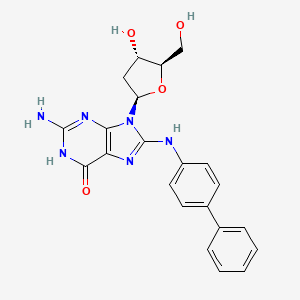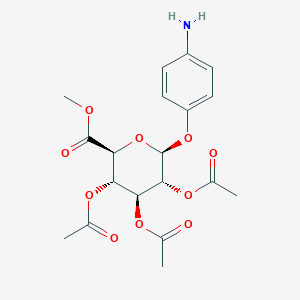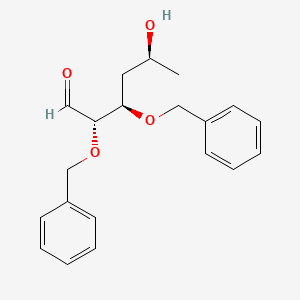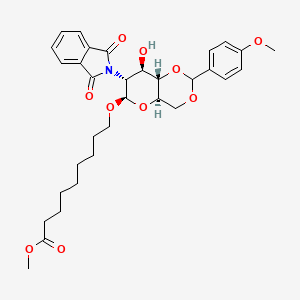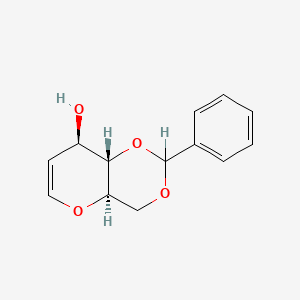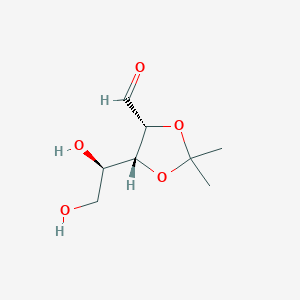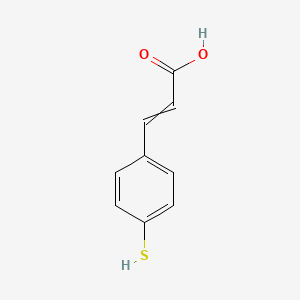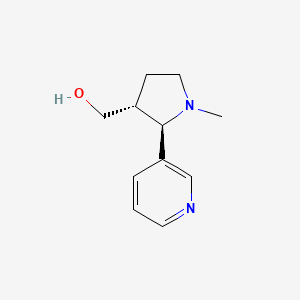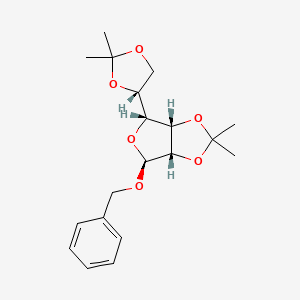![molecular formula C₁₅H₂₆BrN₃O₂S B1140046 5-[(3Ar,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide CAS No. 1217605-72-5](/img/structure/B1140046.png)
5-[(3Ar,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-[(3Ar,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide” is a chemical compound with the molecular formula C10H18N4O2S . It has a molecular weight of 258.34 g/mol . The compound has a complex structure with multiple functional groups, including an imidazole ring and a thieno ring .
Molecular Structure Analysis
The compound contains an imidazole ring fused with a thieno ring, forming a bicyclic structure . It also contains an amide group attached to a pentyl chain, which in turn is attached to a bromine atom .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a molecular weight of 258.34 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 5 . The exact mass is 258.11504700 g/mol and the monoisotopic mass is also 258.11504700 g/mol . The topological polar surface area is 122 Ų .Scientific Research Applications
I have conducted a search for the scientific research applications of “Biotin 5-Bromopentylamide”, also known as “N-Biotinyl-5-bromopentylamine” or “5-[(3Ar,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide”. However, specific details on six to eight unique applications are not readily available in the search results.
Proximity Labeling Proteomics
Biotin ligases convert biotin into a reactive intermediate that labels lysine residues within proximal proteins. This technique is used for identifying protein-protein interactions within living cells .
Protein Biotinylation Techniques
Biotin acts as a tag for proteins, allowing for various manipulations such as isolation, purification, and detection of proteins .
Biotin in Biomedicine
Biotin has important applications in biomedicine as a dietary supplement and as a component in diagnostic assays .
Mechanism of Action
Target of Action
Biotin 5-Bromopentylamide is a derivative of biotin . Biotin, also known as vitamin B7, is a water-soluble B-complex vitamin that is present in minute amounts in every living cell . It is primarily found in organ meats such as beef liver and kidney . Biotin acts as a coenzyme for a set of enzymes that catalyze carboxylation, decarboxylation, and transcarboxylation reactions in a number of crucial metabolic processes .
Mode of Action
Biotin is composed of an ureido ring fused with a tetrahydrothiophene ring, which attaches a valeric acid substituent at one of its carbon atoms . This structure allows biotin to bind to proteins or polypeptides, enabling it to participate in various biochemical reactions .
Biochemical Pathways
Biotin participates in several biochemical pathways. It serves as a coenzyme for carboxylases in the transfer of one-carbon units to targeted substrates . These carboxylases are involved in various aspects of intermediary metabolism, including gluconeogenesis, fatty acid synthesis, and insulin secretion . The biotin biosynthetic pathway can be divided into two stages: the generation of the pimelate moiety and the assembly of the fused rings of the cofactor .
Pharmacokinetics
Dietary biotin is absorbed in the small intestine and chiefly stored in the liver . The clearance of biotin from the circulation is rapid and mainly through urine . A recent study in healthy volunteers demonstrated that the biotin concentration returned to baseline one week after a 10-mg/day 7-day course . Other pharmacokinetics studies showed that the half-life of biotin ranged from 1.8 to 18.8 hours following a single oral dose of 0.6 mg, 1 mg, and 300 mg .
Result of Action
Biotin is known to play a crucial role in maintaining human metabolism, cytothesis, and neurological health, as well as relieving muscle pain and preventing hair loss .
Action Environment
The construction of microbial cell factories emerges as a promising approach for large-scale and economically feasible production of biotin . Many microorganisms, such as Bacillus subtilis, Bacillus sphaericus, Escherichia coli, Serratia marcescens, Kurthia sp., and Pseudomonas mutabilis, can synthesize biotin
properties
IUPAC Name |
5-[(3aR,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26BrN3O2S/c16-8-4-1-5-9-17-13(20)7-3-2-6-12-14-11(10-22-12)18-15(21)19-14/h11-12,14H,1-10H2,(H,17,20)(H2,18,19,21)/t11-,12+,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMKEQZLWUFNDA-MBNYWOFBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCBr)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H](S1)CCCCC(=O)NCCCCCBr)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3Ar,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

